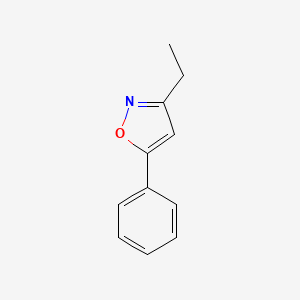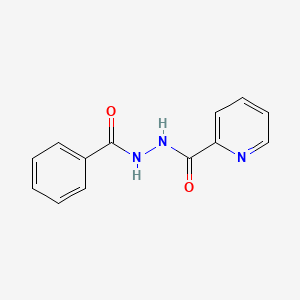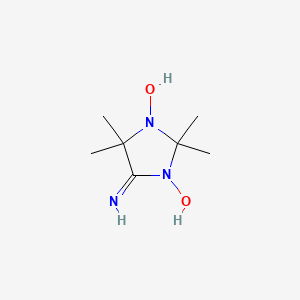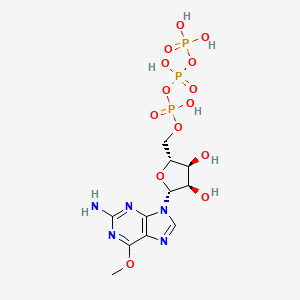
O(6)-Methylguanosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O(6)-Methylguanosine triphosphate: is a modified nucleoside triphosphate that plays a significant role in various biochemical processes. It is derived from guanosine triphosphate, where the oxygen atom at the sixth position of the guanine base is replaced by a methyl group. This modification can impact the molecule’s interaction with enzymes and other biomolecules, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Methylguanosine triphosphate typically involves the methylation of guanosine triphosphate. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases can be used to catalyze the methylation of guanosine triphosphate in a more controlled and efficient manner .
Analyse Chemischer Reaktionen
Types of Reactions: O(6)-Methylguanosine triphosphate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other modified nucleotides.
Substitution: The methyl group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used to substitute the methyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various methylated and demethylated nucleotides, which can be further utilized in biochemical assays and research .
Wissenschaftliche Forschungsanwendungen
O(6)-Methylguanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the specificity and mechanism of methyltransferases.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: this compound is used in the development of antiviral and anticancer therapies, as it can interfere with the replication of viral genomes and cancer cell proliferation.
Wirkmechanismus
The mechanism by which O(6)-Methylguanosine triphosphate exerts its effects involves its interaction with enzymes and nucleic acids. The methyl group at the sixth position of the guanine base can disrupt normal base pairing and recognition by enzymes, leading to altered biochemical pathways. This modification can inhibit the activity of DNA and RNA polymerases, affecting the replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
O(6)-Methylguanine: A simpler analog that lacks the triphosphate group.
Guanosine triphosphate: The unmodified parent compound.
O(6)-Benzylguanine: Another modified nucleoside with a benzyl group instead of a methyl group.
Uniqueness: O(6)-Methylguanosine triphosphate is unique due to its specific methylation at the sixth position, which provides distinct biochemical properties. This modification allows it to be used as a precise tool in studying methylation processes and their effects on nucleic acid function .
Eigenschaften
CAS-Nummer |
99404-63-4 |
|---|---|
Molekularformel |
C11H18N5O14P3 |
Molekulargewicht |
537.21 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(28-10)2-27-32(22,23)30-33(24,25)29-31(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
GLIPDAOPPNSQCA-KQYNXXCUSA-N |
Isomerische SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)

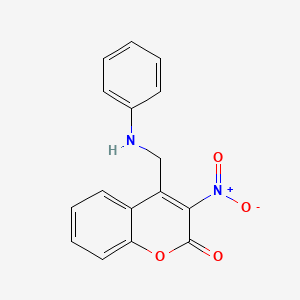
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
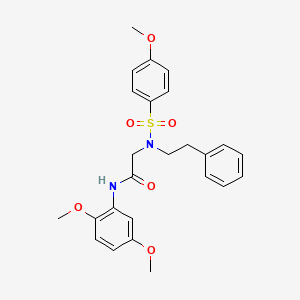

![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)

![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
